Olopatadine, (E)-, also known as olopatadine hydrochloride, is a medication primarily used to treat allergic conjunctivitis, commonly referred to as pink eye []. It belongs to a class of drugs known as second-generation antihistamines []. However, research suggests Olopatadine, (E)-, may have broader applications beyond its established use.
Studies have explored the anti-inflammatory and anti-allergic properties of Olopatadine, (E)-, beyond its role in treating allergic conjunctivitis. Research suggests it may:
Ongoing research is exploring the potential applications of Olopatadine, (E)-, in other areas, including:
Olopatadine, specifically in its (E)-form, is a non-sedating antihistamine primarily used to treat allergic conjunctivitis and allergic rhinitis. It functions as both a histamine H1 receptor antagonist and a mast cell stabilizer, effectively reducing symptoms such as itching, redness, and inflammation in the eyes and nasal passages. The chemical structure of olopatadine consists of a dibenz[b,e]oxepin backbone with a dimethylamino propylidene side chain, which contributes to its unique pharmacological properties. The molecular formula for olopatadine is C21H23NO3, with a molecular weight of approximately 337.419 g/mol .
Olopatadine's primary mechanism of action involves blocking histamine H1 receptors on mast cells in the eye. This prevents histamine, an inflammatory mediator, from triggering allergic symptoms like itching and redness. Additionally, olopatadine may have mast cell stabilizing properties, further reducing the release of inflammatory mediators [].
Olopatadine exhibits significant biological activity through multiple mechanisms:
The pharmacological effects manifest clinically as relief from allergy symptoms, with onset typically occurring within 30 minutes of application in ocular formulations .
Olopatadine is synthesized through several steps involving the reaction of dibenz[b,e]oxepin derivatives with dimethylamino propylidene components. The synthesis can be achieved via:
Olopatadine is primarily utilized in:
Several compounds share structural or functional similarities with olopatadine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Doxepin | Structural analog | Sedating properties; antidepressant effects |
| Cetirizine | Antihistamine | Longer half-life; more sedating |
| Levocetirizine | Active enantiomer of cetirizine | Less sedation compared to cetirizine |
| Azelastine | Dual-action antihistamine | Also acts as a nasal decongestant |
Olopatadine's uniqueness lies in its dual action as both an antihistamine and mast cell stabilizer without significant sedation, making it particularly effective for allergy relief without impairing daily activities .
Olopatadine was synthesized in the 1980s by Kyowa Hakko Kogyo (now part of Kyowa Kirin) as part of a structural optimization program targeting potent antihistamines with reduced central nervous system (CNS) side effects. Unlike earlier antihistamines such as diphenhydramine, olopatadine’s design incorporated a polar acetic acid group to enhance solubility and reduce lipophilicity, thereby minimizing CNS penetration.
Olopatadine’s nomenclature reflects its complex structure:
IUPAC Name
*(E)-2-[(11E)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]acetic acid
Classification
Geometric isomerism arises from restricted rotation around double bonds, creating distinct stereoisomers. In olopatadine, the propylidene double bond (C=C) between the dimethylamino group and the dibenzoxepin core permits Z- and E-configurations:
The E-isomer is controlled at ≤0.10% in drug substance specifications due to its potential impact on product efficacy and safety.
The Z-configuration is critical for olopatadine’s pharmacological activity:
Receptor Binding:
Mast Cell Stabilization:
Physicochemical Properties:
| Property | (Z)-Olopatadine | (E)-Olopatadine |
|---|---|---|
| Melting Point | 248°C | Not reported |
| LogP | ~3.99 | Similar |
| H1 Receptor K_i | 2.5 nM | >100 nM |
Olopatadine represents a tricyclic dibenzoxepin derivative characterized by a complex molecular architecture that incorporates multiple functional groups within a rigid ring system [1] [2]. The compound possesses the molecular formula C₂₁H₂₃NO₃ with a molecular weight of 337.41 grams per mole, establishing it as a medium-sized organic molecule with specific stereochemical requirements [3] [8]. The core structural framework consists of a dibenzo[b,e]oxepin ring system, which forms the central tricyclic backbone through the fusion of two benzene rings connected via an oxepin bridge [1] [25].
The molecular architecture features three distinct functional regions that contribute to its pharmacological activity [12]. The primary structural element is the seven-membered oxepin ring that bridges the two benzene moieties, creating a conformationally flexible central core [1] [3]. At the C-11 position of this tricyclic system, a three-carbon propylidene chain extends outward, terminating in a dimethylamino group that provides basic character to the molecule [5] [8]. The C-2 position of the dibenzoxepin framework bears an acetic acid substituent, introducing carboxylic acid functionality that contributes to the compound's amphiphilic nature [1] [6].
Table 1: Molecular Architecture of Olopatadine Isomers
| Parameter | Olopatadine (Z-isomer) | Olopatadine (E-isomer) |
|---|---|---|
| Molecular Formula | C₂₁H₂₃NO₃ | C₂₁H₂₃NO₃ |
| Molecular Weight (g/mol) | 337.41 | 337.41 |
| CAS Number | 113806-05-6 | 113806-06-7 |
| IUPAC Name | (Z)-2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetic acid | (E)-2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetic acid |
| Ring System | Dibenzoxepin tricyclic system | Dibenzoxepin tricyclic system |
| Central Double Bond | Z-configuration (cis) | E-configuration (trans) |
| Functional Groups | Carboxylic acid, tertiary amine, ether | Carboxylic acid, tertiary amine, ether |
| Stereochemical Center | C-11 position | C-11 position |
The stereochemical complexity of olopatadine arises from the presence of a double bond within the propylidene side chain at the C-11 position [4] [14]. This double bond can adopt either Z (cis) or E (trans) configurations, leading to geometric isomerism that significantly affects the three-dimensional structure and properties of the molecule [5] [8]. The spatial arrangement around this double bond determines the relative positioning of the dimethylamino group and the dibenzoxepin framework, creating distinct conformational preferences for each isomer [14] [33].
Z-Olopatadine, also known as (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, represents the therapeutically active geometric isomer that is commercially marketed [1] [6]. The Z-configuration positions the dimethylamino group and the dibenzoxepin moiety on the same side of the double bond, creating a cis relationship that significantly influences the molecular conformation [2] [11]. This spatial arrangement results in a more compact three-dimensional structure compared to its E-isomer counterpart [33] [4].
The stereochemical characteristics of Z-olopatadine are defined by several key conformational features [9] [19]. The cis configuration creates shorter intramolecular distances between the dimethylamino nitrogen and various carbon atoms within the dibenzoxepin framework [33]. This proximity leads to increased steric interactions and higher ring strain within the molecule, contributing to its unique pharmacological profile [14] [25]. The compact nature of the Z-isomer also influences its lipophilicity, with a calculated LogP value of 3.45, indicating moderate hydrophobic character [26].
The molecular conformation of Z-olopatadine exhibits specific geometric constraints that affect its interaction with biological targets [12] [22]. The polar surface area remains constant at 49.77 Ų regardless of isomeric form, but the spatial distribution of polar and nonpolar regions differs significantly between isomers [26] [29]. The Z-configuration promotes intramolecular hydrogen bonding opportunities that stabilize certain conformational states, contributing to the thermodynamic stability of this isomer [9] [19].
E-Olopatadine, designated as (E)-2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetic acid, exhibits a trans configuration across the critical double bond at the C-11 position [5] [8]. This geometric arrangement places the dimethylamino group and the dibenzoxepin framework on opposite sides of the double bond, resulting in an extended molecular conformation that contrasts markedly with the compact structure of the Z-isomer [33] [26]. The trans configuration reduces steric hindrance between bulky substituents, leading to lower overall ring strain within the molecular framework [14] [4].
The stereochemical properties of E-olopatadine are characterized by increased molecular length and altered electronic distribution [26] [29]. The extended conformation results in longer intramolecular distances between the dimethylamino nitrogen and the aromatic systems, reducing unfavorable steric interactions while potentially affecting binding affinity to biological targets [33]. The LogP value for E-olopatadine is calculated at 3.59, representing a slight increase in lipophilicity compared to the Z-isomer [26]. This enhanced hydrophobic character may influence membrane permeability and metabolic clearance pathways [5].
The trans configuration of E-olopatadine creates distinct conformational preferences that impact its physical and chemical properties [4] [14]. The reduced steric constraints allow for greater conformational flexibility around rotatable bonds, potentially leading to multiple low-energy conformations in solution [33]. However, this isomer is generally considered less thermodynamically stable than its Z-counterpart, often appearing as an impurity or degradation product in pharmaceutical formulations [5] [16]. The molecular architecture of E-olopatadine exhibits reduced opportunities for stabilizing intramolecular interactions, contributing to its lower stability profile [26] [29].
The comparative conformational analysis of Z and E olopatadine isomers reveals fundamental differences in molecular geometry, stability, and physicochemical properties [4] [14]. The primary distinction lies in the spatial arrangement around the C-11 double bond, which creates dramatically different three-dimensional architectures despite identical molecular formulas [33]. The Z-isomer adopts a more compact, folded conformation that brings the dimethylamino group into closer proximity with the dibenzoxepin core, while the E-isomer extends into a more linear arrangement [26].
Table 2: Stereochemical Characteristics Comparison
| Property | Z-Olopatadine (Cis) | E-Olopatadine (Trans) |
|---|---|---|
| LogP (Octanol-Water) | 3.45 | 3.59 |
| Polar Surface Area (Ų) | 49.77 | 49.77 |
| Molecular Conformation | More compact structure | Extended conformation |
| Intramolecular Distances | Shorter N...C distances | Longer N...C distances |
| Geometric Constraint | Higher ring strain | Lower ring strain |
| Steric Hindrance | Greater steric clash | Reduced steric interactions |
| Pharmacological Activity | Primary therapeutic form | Impurity/degradant |
| Stability Profile | Thermodynamically stable | Less thermodynamically stable |
Energetic considerations play a crucial role in determining the relative stability of these geometric isomers [19] [33]. The Z-configuration experiences higher steric strain due to the proximity of bulky substituents, yet this arrangement is stabilized by favorable intramolecular interactions and the overall molecular geometry required for biological activity [14] [25]. Computational studies have demonstrated that the Z-isomer represents the global energy minimum under physiological conditions, explaining its predominance in therapeutic formulations [4].
The conformational flexibility differs significantly between isomers, with implications for molecular recognition and binding events [33] [14]. The Z-isomer exhibits more restricted rotational freedom around the propylidene chain due to steric interactions with the dibenzoxepin framework [26]. In contrast, the E-isomer displays greater conformational mobility, potentially accessing multiple low-energy states that may affect its biological activity profile [4] [16]. These conformational differences directly influence the ability of each isomer to adopt the optimal geometry for receptor binding and pharmacological efficacy [25].
The crystallographic properties of olopatadine isomers have been extensively characterized through single-crystal X-ray diffraction studies, revealing detailed structural information about their solid-state arrangements [9]. Olopatadine hydrochloride exhibits polymorphism, with two distinct conformational polymorphs designated as forms I and II that crystallize under different conditions [9] [31]. These crystalline forms provide insights into the molecular packing, intermolecular interactions, and conformational preferences of the olopatadine molecule in the solid state [19].
Both polymorphic forms of olopatadine hydrochloride adopt the monoclinic crystal system with similar unit cell parameters but distinct molecular conformations [9]. The asymmetric unit contains one olopatadine hydrochloride molecule in the Z-configuration, with the chloride anion participating in extensive hydrogen bonding networks that stabilize the crystal structure [31]. The crystallographic analysis reveals that conformational changes between polymorphs are quantified through calculations of maximum torsion angle deviations and root-mean-square deviations between atomic positions [9] [19].
Table 3: Crystallographic Properties of Olopatadine Hydrochloride Polymorphs
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Parameters a (Å) | ~12.5 | ~12.7 |
| Unit Cell Parameters b (Å) | ~8.9 | ~8.8 |
| Unit Cell Parameters c (Å) | ~17.2 | ~17.4 |
| β angle (°) | ~102.5 | ~103.2 |
| Volume (Ų) | ~1865 | ~1892 |
| Z (molecules per unit cell) | 4 | 4 |
| Density (g/cmł) | ~1.32 | ~1.30 |
| Temperature (K) | 293 | 293 |
The monoclinic crystal system represents the predominant crystalline form for olopatadine hydrochloride polymorphs, characterized by three unequal axes with one oblique angle [9] [31]. Both forms I and II crystallize in the P2₁/c space group, indicating a primitive unit cell with a 2₁ screw axis along the b-direction and a c-glide plane [9]. The monoclinic symmetry reflects the inherent asymmetry of the olopatadine molecule and accommodates the specific geometric requirements of the tricyclic framework [19].
The unit cell dimensions reveal subtle but significant differences between the two polymorphic forms [9]. Form I exhibits slightly smaller a and c parameters compared to form II, while the b parameter shows the opposite trend [31]. The β angle, which defines the deviation from orthogonal geometry, varies between approximately 102.5° for form I and 103.2° for form II [9]. These variations in unit cell parameters directly reflect the different molecular conformations adopted by olopatadine in each polymorphic form [19].
The crystal density calculations indicate that form I is marginally denser than form II, with values of approximately 1.32 and 1.30 grams per cubic centimeter, respectively [9] [31]. This density difference correlates with the more efficient molecular packing achieved in form I, which may contribute to its greater thermodynamic stability [19]. The monoclinic symmetry allows for optimal accommodation of the hydrogen bonding networks that stabilize the crystal structure while maintaining the preferred molecular conformation of the Z-isomer [9].
The intermolecular hydrogen bonding patterns in olopatadine hydrochloride crystals involve complex networks of strong and weak interactions that determine the overall crystal stability and molecular arrangement [9] [19]. The chloride anion serves as a central hub for multiple hydrogen bonding interactions, accepting protons from various donor groups within the olopatadine cation [31]. The primary hydrogen bonding motifs include strong N-H⋯Cl and O-H⋯Cl interactions, supplemented by weaker C-H⋯Cl and C-H⋯O contacts [9].
The strong hydrogen bonds involving the chloride anion exhibit characteristic geometries with N-H⋯Cl distances of approximately 2.85-2.87 Å and O-H⋯Cl distances ranging from 3.09-3.12 Å [9] [31]. These interactions form the primary stabilizing framework for the crystal structure, with the chloride anion positioned to maximize favorable electrostatic contacts with positively charged regions of the olopatadine molecule [19]. The hydrogen bonding geometry demonstrates the importance of ionic interactions in determining the overall crystal packing arrangement [9].
Table 4: Intermolecular Hydrogen Bonding Patterns
| Interaction Type | Polymorph I | Polymorph II | Bond Strength (kJ/mol) |
|---|---|---|---|
| N-H⋯Cl (strong) | Present, 2.85 Å | Present, 2.87 Å | 25-35 |
| O-H⋯Cl (strong) | Present, 3.12 Å | Present, 3.09 Å | 20-30 |
| C-H⋯Cl (weak) | Multiple contacts, 3.4-3.8 Å | Multiple contacts, 3.3-3.9 Å | 4-8 |
| C-H⋯O (weak) | Present, 3.2-3.6 Å | Present, 3.1-3.7 Å | 6-12 |
| C-H⋯π (hydrophobic) | Present | Limited | 8-15 |
| π⋯π stacking | Absent | Present, 3.6 Å | 10-20 |
Weak hydrogen bonding interactions contribute additional stabilization through multiple C-H⋯Cl contacts distributed throughout the crystal structure [9] [31]. These interactions involve aromatic and aliphatic C-H donors from the dibenzoxepin framework and the propylidene chain, creating a three-dimensional network of stabilizing contacts [19]. The C-H⋯O interactions involving the carboxylic acid group provide further structural reinforcement, particularly in regions where direct ionic interactions are less favorable [9].
The hydrophobic interactions between aromatic systems also play a significant role in crystal packing [19] [31]. Form I exhibits more extensive C-H⋯π interactions around the ionic core, while form II demonstrates π⋯π stacking interactions between dibenzoxepin rings separated by approximately 3.6 Å [9]. These hydrophobic contacts create distinct packing motifs that distinguish the two polymorphic forms and contribute to their different stability profiles [31].
The maximum torsion angle deviation represents a critical parameter for quantifying conformational differences between olopatadine hydrochloride polymorphs [9] [19]. Conformational analysis through torsion angle calculations reveals specific regions of the molecule that undergo significant geometric changes between forms I and II [31]. The maximum torsion angle deviation, designated as max[Δθ], provides a quantitative measure of the largest conformational difference observed between corresponding atoms in the two polymorphic structures [9].
Detailed torsion angle analysis identifies several key regions where significant conformational changes occur [9] [19]. The dimethylamino group exhibits torsion angle variations of approximately 3.5° between polymorphs, with C-N-C-C angles of 115.2° in form I compared to 118.7° in form II [31]. The propylidene chain shows similar magnitude changes, with C=C-C-N torsion angles differing by 3.5° between the two forms [9]. These variations reflect the conformational flexibility of the side chain and its response to different crystal packing environments [19].
Table 5: Maximum Torsion Angle Deviations Between Polymorphs
| Torsion Angle | Polymorph I (°) | Polymorph II (°) | Difference (°) |
|---|---|---|---|
| C-N-C-C (dimethylamino) | 115.2 | 118.7 | 3.5 |
| C=C-C-N (propylidene) | 124.8 | 121.3 | 3.5 |
| C-O-C-C (oxepin bridge) | 67.3 | 69.8 | 2.5 |
| C-C-C-O (acetic acid) | 178.9 | 176.2 | 2.7 |
| Ring-Ring twist | 12.4 | 14.9 | 2.5 |
| Maximum Deviation (max[Δθ]) | 15.7 | 18.2 | 2.5 |
The oxepin bridge region shows moderate conformational changes with C-O-C-C torsion angles varying by 2.5° between polymorphs [9] [31]. The acetic acid side chain exhibits a 2.7° difference in C-C-C-O torsion angles, indicating some flexibility in the carboxylic acid orientation [19]. The ring-ring twist angle, which describes the relative orientation of the two benzene rings within the dibenzoxepin framework, differs by 2.5° between forms I and II [9].